molecular formula C20H20N2O2 B4434398 3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1'H-[3,3'-BIINDOL]-2-ONE

3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1'H-[3,3'-BIINDOL]-2-ONE

Cat. No.: B4434398
M. Wt: 320.4 g/mol
InChI Key: KXZUZGQNRUZEIO-UHFFFAOYSA-N
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Description

3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE is a complex organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The specific conditions, such as the choice of acid (e.g., acetic acid or hydrochloric acid) and temperature, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production often requires the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-hydroxy-3-(1H-indol-3-yl)-1-(2-methylpropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13(2)12-22-18-10-6-4-8-15(18)20(24,19(22)23)16-11-21-17-9-5-3-7-14(16)17/h3-11,13,21,24H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZUZGQNRUZEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1'H-[3,3'-BIINDOL]-2-ONE
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3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1'H-[3,3'-BIINDOL]-2-ONE
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3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1'H-[3,3'-BIINDOL]-2-ONE
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3-HYDROXY-1-(2-METHYLPROPYL)-2,3-DIHYDRO-1H,1'H-[3,3'-BIINDOL]-2-ONE

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